molecular formula C12H15N B8540687 3-(Hept-1-yn-1-yl)pyridine

3-(Hept-1-yn-1-yl)pyridine

Cat. No.: B8540687
M. Wt: 173.25 g/mol
InChI Key: MSYARPMEMDPTFQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hept-1-yn-1-yl)pyridine can be achieved through various methods. One common approach involves the coupling of a heptynyl halide with a pyridine derivative under palladium-catalyzed cross-coupling conditions. For example, the reaction between 3-bromopyridine and 1-heptyne in the presence of a palladium catalyst and a base such as triethylamine can yield this compound .

Another method involves the use of Grignard reagents. The reaction of 3-pyridylmagnesium bromide with 1-heptyne can also produce this compound under appropriate conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Hept-1-yn-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Heptanyl-substituted pyridines

    Substitution: Functionalized pyridine derivatives

Mechanism of Action

The mechanism of action of 3-(Hept-1-yn-1-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The heptynyl group can enhance the compound’s binding affinity and specificity towards these targets. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound with a simpler structure.

    3-Ethynylpyridine: A similar compound with an ethynyl group instead of a heptynyl group.

    3-Propynylpyridine: Another analog with a propynyl group.

Uniqueness

The longer carbon chain in the heptynyl group can influence the compound’s solubility, reactivity, and interaction with biological targets .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-hept-1-ynylpyridine

InChI

InChI=1S/C12H15N/c1-2-3-4-5-6-8-12-9-7-10-13-11-12/h7,9-11H,2-5H2,1H3

InChI Key

MSYARPMEMDPTFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

This product was prepared from toluene-4-sulfonic acid pyridin-3-yl ester and 1-heptyne following the general procedure for the Sonogashira cross-coupling reaction described above. Chromatography eluent: heptane/EtOAc 8:2; yield (60 mg, 70%); 1H NMR δ (CDCl3): 8.62-8.63 (m, 1H), 8.48-8.46 (m, 1H), 7.68-7.64 (m, 1H), 7.21-7.17 (m, 1H), 2.46 (t, J=7.21 Hz, 2H), 1.63 (p, J=7.15 Hz, 2H), 1.49-1.3 (m, 4H), 0.93 (t, J=7.22 Hz, 3H); LCMS m/z: 173.
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